cholanthrene-9,10-diol-7,8-epoxide cholanthrene-9,10-diol-7,8-epoxide
Brand Name: Vulcanchem
CAS No.: 119181-09-8
VCID: VC0038971
InChI: InChI=1S/C20H16O3/c21-17-13-7-6-11-12-5-4-9-2-1-3-10(15(9)12)8-14(11)16(13)19-20(23-19)18(17)22/h1-3,6-8,17-22H,4-5H2/t17-,18+,19-,20+/m0/s1
SMILES: C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O
Molecular Formula: C20H16O3
Molecular Weight: 304.3 g/mol

cholanthrene-9,10-diol-7,8-epoxide

CAS No.: 119181-09-8

Main Products

VCID: VC0038971

Molecular Formula: C20H16O3

Molecular Weight: 304.3 g/mol

cholanthrene-9,10-diol-7,8-epoxide - 119181-09-8

CAS No. 119181-09-8
Product Name cholanthrene-9,10-diol-7,8-epoxide
Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
IUPAC Name (6S,7R,8R,10S)-9-oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17-heptaene-6,7-diol
Standard InChI InChI=1S/C20H16O3/c21-17-13-7-6-11-12-5-4-9-2-1-3-10(15(9)12)8-14(11)16(13)19-20(23-19)18(17)22/h1-3,6-8,17-22H,4-5H2/t17-,18+,19-,20+/m0/s1
Standard InChIKey BQXVUFNOKKHIKA-ZGXWSNOMSA-N
Isomeric SMILES C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@H]5O)O
SMILES C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O
Canonical SMILES C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O
Synonyms cholanthrene-9,10-diol-7,8-epoxide
PubChem Compound 164101
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator